molecular formula C7H5ClN2O B1354152 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 582300-58-1

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1354152
CAS No.: 582300-58-1
M. Wt: 168.58 g/mol
InChI Key: SAPSRQJMZHFDOW-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H5ClN2O. It is characterized by a pyridine ring substituted with a chloro group, a methyl group, a nitrile group, and a keto group.

Preparation Methods

The synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-chloro-2-methyl-3-oxobutanenitrile with ammonia or an amine in the presence of a base. The reaction is usually carried out in an inert atmosphere at temperatures ranging from 50°C to 100°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds such as:

    4-Chloro-2-methylpyridine-3-carbonitrile: Lacks the keto group, resulting in different reactivity and applications.

    6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the chloro group, affecting its chemical properties and biological activity.

    4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine: Lacks the nitrile group, leading to different synthetic routes and uses

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

4-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPSRQJMZHFDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464308
Record name 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582300-58-1
Record name 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using a 100 ml round bottom with reflux condenser, PCl5 (6.7 g, 32 mmol), POCl3 (3.0 mL, 32 mmol) and 30 ml CHCl3 (dry) were stirred for 5 min (see: Heterocycles, vol. 60, No. 6, 2003, 1461-1468). Added 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (4 g, 26.6 mmol) and stirred for 2 h at 80° C. Quenched reaction while hot and poured into 1 L beaker with 100 “g” ice, 24 mL NH4OH, pH by paper was 8-9. Stirred 5 min and filtered. Washed solid with water. Suspended solid in ethanol and filtered and washed with ethanol. Gave: 4-chloro-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1.7 g, 9.58 mmol, 40% yield) 1H NMR (400 MHz, DMSO-d6) δ ppm 12.85 (br. s., 1H) 6.53 (s, 1H) 2.28 (s, 3H) MS (ES) [M+H]+ 168.9.
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using a 100 ml round bottom with reflux condenser, PCI5 (6.7 g, 32 mmol), POCl3 (3.0 mL, 32 mmol) and 30 ml CHCl3 (dry) were stirred for 5 min (see: Heterocycles, vol. 60, No. 6, 2003, 1461-1468). Added 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (4 g, 26.6 mmol) and stirred for 2 h at 80° C. Quenched reaction while hot and poured into 1 L beaker with 100 “g” ice, 24 mL NH4OH, pH by paper was 8-9. Stirred 5 min and filtered. Washed solid with water. Suspended solid in ethanol and filtered and washed with ethanol. Gave: 4-chloro-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1.7 g, 9.58 mmol, 40% yield)1H NMR (400 MHz, DMSO-d6) δ ppm 12.85 (br. s., 1H) 6.53 (s, 1H) 2.28 (s, 3H) MS(ES) [M+H]+ 168.9.
[Compound]
Name
PCI5
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Four

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